((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
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Overview
Description
((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that features a tetrahydrofuran ring with multiple amino groups and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino groups and the purine base. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving purine metabolism.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include nucleotide synthesis and degradation.
Comparison with Similar Compounds
Adenosine: Shares the purine base but differs in the sugar moiety.
Guanosine: Another nucleoside with a different purine base.
Inosine: Similar structure but with a hypoxanthine base.
Uniqueness: The uniqueness of ((2S,3S,4R,5R)-3,4-Diamino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol lies in its specific configuration and the presence of multiple amino groups, which provide unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15N7O2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3,4-diamino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H15N7O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI Key |
CZEIOGLYLBRABF-PLDPKQSISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)N)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)N)N |
Origin of Product |
United States |
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